3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide

Catalog No.
S909649
CAS No.
500011-53-0
M.F
C18H13Br2Cl2N5O2
M. Wt
562 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chlo...

CAS Number

500011-53-0

Product Name

3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide

IUPAC Name

5-bromo-2-(5-bromo-3-chloropyridin-2-yl)-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide

Molecular Formula

C18H13Br2Cl2N5O2

Molecular Weight

562 g/mol

InChI

InChI=1S/C18H13Br2Cl2N5O2/c1-8-3-10(21)5-11(17(28)23-2)15(8)25-18(29)13-6-14(20)26-27(13)16-12(22)4-9(19)7-24-16/h3-7H,1-2H3,(H,23,28)(H,25,29)

InChI Key

YRXGQYAUMJWKGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Br)Cl)Br)C(=O)NC)Cl

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Br)Cl)Br)C(=O)NC)Cl

3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features multiple halogen substituents and a carboxamide functional group, which contribute to its potential biological activity. The molecular formula for this compound is C16H15Br2ClN4O, and it has a molecular weight of approximately 562.04 g/mol .

The structure consists of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is connected to various aromatic and heteroaromatic systems. The presence of bromine and chlorine atoms enhances its reactivity and may influence its biological properties.

The chemical reactivity of 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.
  • Acylation Reactions: The carboxamide group can undergo acylation, which may modify its biological activity.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the carbonyl functionalities.

This compound has shown promise in various biological assays, particularly as an insecticide. It is structurally related to chlorantraniliprole, a well-known insecticide that operates through the activation of ryanodine receptors in insects. The unique structural features of this compound may enhance its efficacy against specific pests while minimizing toxicity to non-target organisms .

The synthesis of 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide can be achieved through several methods:

  • Coupling Reactions: Utilizing coupling agents, the pyrazole ring can be synthesized by reacting appropriate precursors such as halogenated pyridines with substituted phenylcarboxamides.
  • Multi-step Synthesis: A common approach involves multiple steps including halogenation, acylation, and cyclization reactions to construct the desired pyrazole framework .
  • Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and catalysts can significantly improve yields and purity.

The primary application of this compound lies in its potential use as an insecticide. Its structural similarity to other effective insecticides suggests that it may exhibit similar modes of action, making it valuable in agricultural practices for pest control. Additionally, compounds like this one are often investigated for their potential therapeutic properties in medicinal chemistry.

Interaction studies involving 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as ryanodine receptors.
  • Toxicity Assessments: Conducting studies to determine the toxicity levels on non-target organisms and assessing environmental impact.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pesticides or agricultural chemicals.

Several compounds share structural similarities with 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide:

Compound NameStructural FeaturesBiological Activity
ChlorantraniliproleContains anthranilic diamide structureInsecticide targeting ryanodine receptors
FlubendiamideSimilar pyrazole structureInsecticide with selective action
IsoclastRelated pyrazole derivativeInsect growth regulator

These compounds are unique due to their specific substituents and functional groups that influence their biological activity and application in pest management.

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Dates

Last modified: 04-15-2024

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